molecular formula C10H13NO3S B052197 Ethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate CAS No. 117642-16-7

Ethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate

Cat. No. B052197
CAS RN: 117642-16-7
M. Wt: 227.28 g/mol
InChI Key: RRKGPBYCHQFJEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate is a chemical compound with the CAS Number: 117642-16-7 . It has a molecular weight of 227.28 . The IUPAC name for this compound is ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate .


Synthesis Analysis

The synthesis of Ethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate involves several steps. For instance, one method involves the use of acetic acid for 7 hours under heating conditions . Another method involves the use of N,N,N,N,N,N-hexamethylphosphoric triamide at 160℃ for 5 hours .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13NO3S/c1-2-14-10(12)8-6-3-4-13-5-7(6)15-9(8)11/h2-5,11H2,1H3 . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

The chemical reactions involving Ethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate are diverse. For instance, it can react with sulfur and triethylamine in water at 20℃ for 5 hours .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, and in a freezer under -20C . It has a high GI absorption and is a CYP1A2 and CYP2C19 inhibitor .

Scientific Research Applications

Chemical Synthesis

This compound is used as a key intermediate in the synthesis of various heterocyclic compounds . It can be used in the Gewald synthesis of 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyrans .

Development of Antiviral Agents

The compound has been used in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents .

Anticonvulsant Activity

Some derivatives of this compound have shown anticonvulsant activity . This suggests potential applications in the development of new drugs for the treatment of epilepsy and other seizure disorders.

Antibacterial Activity

Derivatives of this compound have shown antibacterial activity . This suggests potential applications in the development of new antibiotics.

Antitumor Activity

Some derivatives of this compound have shown antitumor activity . This suggests potential applications in the development of new cancer treatments.

Anti-Inflammatory Activity

Some derivatives of this compound have shown anti-inflammatory activity . This suggests potential applications in the development of new treatments for inflammatory diseases.

Safety and Hazards

The compound has a GHS07 pictogram and a warning signal word . The hazard statement is H302, and the precautionary statements are P280-P305+P351+P338 .

Future Directions

The future directions for this compound could involve further exploration of its biological properties. For instance, 4H-pyrans, a family of compounds to which Ethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate belongs, have been found to have a wide spectrum of biological properties . They have been applied as calcium channel blockers and have been extended to the cosmetic and agrochemical industry .

properties

IUPAC Name

ethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3S/c1-2-14-10(12)8-6-3-4-13-5-7(6)15-9(8)11/h2-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKGPBYCHQFJEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCOC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70450937
Record name Ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate

CAS RN

117642-16-7
Record name Ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate
Reactant of Route 4
Ethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.